molecular formula C21H19N3OS B3295637 2-{[(2-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888450-54-2

2-{[(2-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B3295637
CAS No.: 888450-54-2
M. Wt: 361.5 g/mol
InChI Key: TYEQUXHPHXTCDL-UHFFFAOYSA-N
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Description

2-{[(2-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the body. Similar compounds have been studied for their neuroprotective and anti-inflammatory properties, suggesting potential interactions with enzymes or receptors involved in these processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper safety measures should be taken when handling this compound, and any potential hazards should be identified through safety testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies on its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 2-{[(2-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(2-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-3-12-24-20(25)19-18(16-10-6-7-11-17(16)22-19)23-21(24)26-13-15-9-5-4-8-14(15)2/h3-11,22H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEQUXHPHXTCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(2-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 2
Reactant of Route 2
2-{[(2-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 3
Reactant of Route 3
2-{[(2-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 4
Reactant of Route 4
2-{[(2-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 5
Reactant of Route 5
2-{[(2-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 6
Reactant of Route 6
2-{[(2-methylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

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